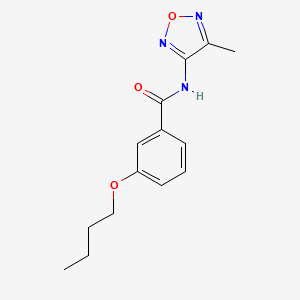

3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with a complex structure. Let’s break it down:

3-butoxy: This part refers to the butoxy group (C₄H₉O), which consists of a butyl chain attached to an oxygen atom.

N-(4-methyl-1,2,5-oxadiazol-3-yl): This segment contains an oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) substituted at the 4-position with a methyl group.

benzamide: The core structure is a benzene ring (C₆H₅) with an amide functional group (–CONH₂) attached.

Preparation Methods

The synthetic routes for this compound involve constructing the oxadiazole ring and attaching the butoxy and benzamide moieties. While I don’t have specific details on industrial production methods, researchers have explored various synthetic approaches. For example, one method involves the reaction of an appropriate oxadiazole precursor with a butoxyamine derivative, followed by amide formation.

Chemical Reactions Analysis

Reactions::

Oxidation: Oxidative processes may modify the oxadiazole ring or the butoxy group.

Reduction: Reduction reactions could impact the nitro group (if present) or other functional groups.

Substitution: Substituents on the benzene ring can undergo substitution reactions.

Amide Formation: The amide linkage is formed via condensation between the carboxylic acid group and an amine.

Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.

Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

Substitution: Halogens (e.g., Cl₂, Br₂) or Lewis acids (e.g., AlCl₃).

Amide Formation: Carboxylic acid (e.g., acetic acid) and amine (e.g., butoxyamine).

Scientific Research Applications

This compound’s applications span various fields:

Chemistry: It serves as a building block for designing new molecules.

Biology: Researchers explore its interactions with biological systems.

Medicine: Investigations into potential pharmaceutical properties.

Industry: Possible use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure, reactivity, and properties to related oxadiazoles and benzamides.

Remember that further research and experimental data are essential for a comprehensive understanding of this compound’s behavior

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |

InChI |

InChI=1S/C14H17N3O3/c1-3-4-8-19-12-7-5-6-11(9-12)14(18)15-13-10(2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18) |

InChI Key |

WSXUXCNZJVJKHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11407989.png)

![N-(2,5-difluorophenyl)-2-[(2-nitrothien-3-yl)thio]acetamide](/img/structure/B11407993.png)

![2-{[(5-Methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11408010.png)

![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B11408018.png)

![3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11408031.png)

![4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-th iazole](/img/structure/B11408040.png)

![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11408043.png)

![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11408053.png)

![Methyl 5-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11408060.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11408062.png)